(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
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Overview
Description
(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzimidazoles is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The sulfanyl-acetic acid group can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simple benzimidazole core.
2-Mercaptobenzimidazole: Similar structure with a mercapto group instead of the sulfanyl-acetic acid group.
5-Methylbenzimidazole: Similar structure but lacks the sulfanyl-acetic acid group.
Uniqueness
(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is unique due to the presence of the sulfanyl-acetic acid group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to target molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-2-3-7-8(4-6)12-10(11-7)15-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINCCLNWCUYMIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350650 |
Source
|
Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27231-37-4 |
Source
|
Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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